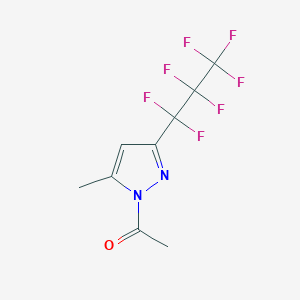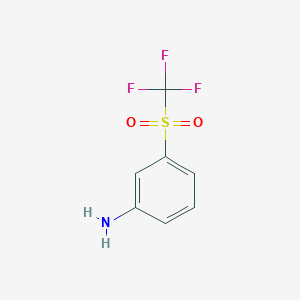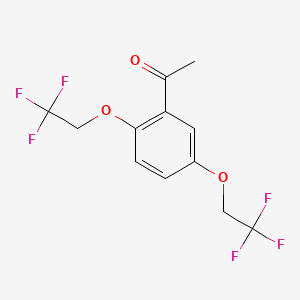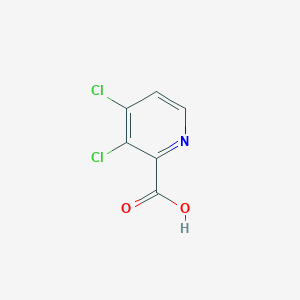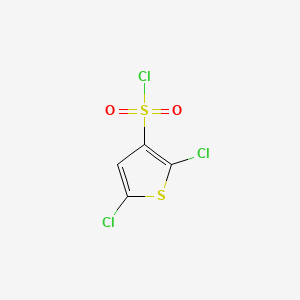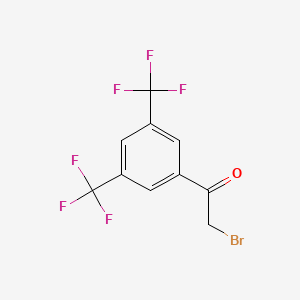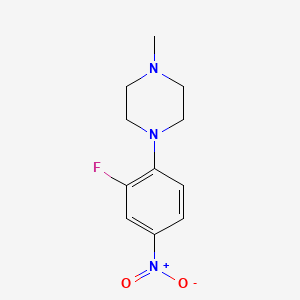
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
概述
描述
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
作用机制
Target of Action
They have been reported as antivirals, inhibiting human immunodeficiency virus (HIV-1) and human rhinovirus (HRV-3) infection . They also show in vitro inhibitory activity on human platelet aggregation and act as antifilarial agents .
Mode of Action
For instance, they can inhibit viral replication in the case of antiviral activity, or they can prevent platelet aggregation .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple pathways might be influenced, leading to downstream effects such as inhibition of viral replication or prevention of platelet aggregation .
Result of Action
Based on the known activities of piperazine derivatives, the compound could potentially inhibit viral replication, prevent platelet aggregation, and exhibit antifilarial activity .
生化分析
Biochemical Properties
Role in Biochemical Reactions: The compound interacts with various biomolecules, including enzymes and proteins. Specifically, it has been investigated for its ability to interfere with iron homeostasis in mycobacteria. Iron is crucial for bacterial survival, and targeting iron acquisition pathways can disrupt bacterial growth and virulence. The compound likely affects iron-binding proteins and siderophores involved in iron transport within the cell .
Molecular Mechanism
Mechanism of Action: At the molecular level, the compound likely exerts its effects through binding interactions with specific biomolecules. It may inhibit or activate enzymes involved in iron metabolism or other cellular processes. Additionally, changes in gene expression could contribute to its overall impact on cell function .
Temporal Effects in Laboratory Settings
Stability and Long-Term Effects: Laboratory studies should explore the stability of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine over time. Researchers should investigate its degradation profile and any observed long-term effects on cellular function. Both in vitro and in vivo experiments are essential for understanding its behavior under different conditions .
Dosage Effects in Animal Models
Dose-Response Relationship: Animal models can provide insights into the compound’s dose-dependent effects. Researchers should determine the threshold doses for efficacy and safety. Additionally, any toxic or adverse effects at high doses should be carefully evaluated .
Metabolic Pathways
Involvement in Metabolism: this compound likely interacts with specific enzymes and cofactors within metabolic pathways. Understanding its impact on metabolic flux and metabolite levels will enhance our knowledge of its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-fluoro-4-nitroaniline with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Reduction: 1-(2-Fluoro-4-aminophenyl)-4-methylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2-Fluoro-4-nitrophenyl)-4-carboxypiperazine.
科学研究应用
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
相似化合物的比较
1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Contains a prop-2-yn-1-yl group instead of a methyl group on the piperazine ring.
Uniqueness: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic properties. The methyl group on the piperazine ring further enhances its chemical reactivity and potential for derivatization .
属性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZIHNDVFUJRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382417 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221198-29-4 | |
| Record name | 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(4-Fluorophenyl)-5-Methyl-1H-Pyrazol-4-Yl]Methanol](/img/structure/B1333684.png)

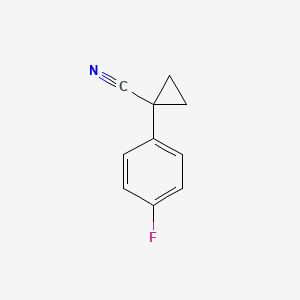
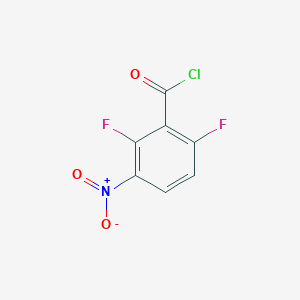
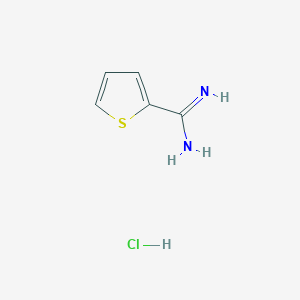
![N-[(2,6-Dichloropyridin-4-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1333690.png)

